molecular formula C21H20N2O4 B2668836 N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]butanamide CAS No. 900881-92-7

N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]butanamide

Cat. No. B2668836
CAS RN: 900881-92-7
M. Wt: 364.401
InChI Key: MXOSFUBFLGUWRY-UHFFFAOYSA-N
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Description

The compound “N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]butanamide” is a complex organic molecule. It contains a benzodioxol group, a quinolinone group, and an amide group . The presence of these functional groups suggests that this compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are typically used to elucidate the structure of complex organic molecules.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the benzodioxol and quinolinone groups might undergo electrophilic aromatic substitution or other types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and crystalline structure, would be crucial for its practical application .

Scientific Research Applications

Anticancer Activity

Chalcones, such as the compound , belong to the flavonoid family and possess diverse pharmacological activities. Researchers have investigated their potential as anticancer agents . Further studies are needed to explore their mechanisms of action and efficacy against specific cancer types.

Selectivity Between Cancer Cells and Normal Cells

Data obtained from experiments revealed that this compound exhibited good selectivity between cancer cells and normal cells, with an IC50 value greater than 30 μM . Such selectivity is crucial for developing targeted therapies that minimize harm to healthy tissues.

Fungicidal Activity

The compound’s structure suggests potential fungicidal properties. Researchers have explored its effects against fungal pathogens, particularly in the context of agricultural and clinical applications . Investigating its mode of action and spectrum of activity is essential for practical use.

Mitochondrial Membrane Potential Inhibition

One derivative of this compound was found to be efficacious in tumor cells experiencing glucose starvation. It inhibits mitochondrial membrane potential, which aligns with the known dependence of glucose-starved cells on mitochondria . Understanding its impact on cellular metabolism is crucial for therapeutic development.

Bioactivity Cascade Reactions

The synthesis of this compound involves a cascade reaction of quinoline-3-carboxylic acid and thionyl chloride, followed by the addition of 4-aminoacetophenone. This synthetic route provides insights into the reactivity of the compound and its potential bioactivity . Further exploration of related derivatives is warranted.

Aza-Acetalization Reactions

Researchers have employed this compound in aza-acetalization reactions using trimethylsilyl chloride (TMSCl) as an efficient catalyst. This approach led to the synthesis of 3,4-dihydro-2H-1,3-benzoxazines . Investigating the scope of this reaction and optimizing conditions can enhance its synthetic utility.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For instance, many compounds containing a benzodioxol group are bioactive and are found in pesticides and pharmaceuticals .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further studies on its synthesis, structure, reactivity, and biological activity. Additionally, its potential applications in various fields such as medicine, agriculture, or materials science could be explored .

properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-3-6-18(24)22-21-19(13-9-10-16-17(11-13)27-12-26-16)20(25)14-7-4-5-8-15(14)23(21)2/h4-5,7-11H,3,6,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOSFUBFLGUWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]butanamide

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